Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate

Medicinal Chemistry Scaffold Differentiation Physicochemical Properties

Ethyl 2H‑[1,3]dioxolo[4,5‑c]pyridine‑6‑carboxylate (CAS 76470‑28‑5) is a fused heterocyclic compound comprising a 1,3‑dioxole ring annulated to a pyridine core, with an ethyl ester at the 6‑position. Its molecular formula is C₉H₉NO₄, molecular weight 195.17 g mol⁻¹, XLogP3‑AA 1.2, topological polar surface area 57.6 Ų, and it has zero hydrogen‑bond donors and five acceptor atoms [REFS‑1].

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 76470-28-5
Cat. No. B14442010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate
CAS76470-28-5
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C2C(=C1)OCO2
InChIInChI=1S/C9H9NO4/c1-2-12-9(11)6-3-7-8(4-10-6)14-5-13-7/h3-4H,2,5H2,1H3
InChIKeyCIEFYVLFYGURSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate (CAS 76470‑28‑5): Procurement-Relevant Baseline Profile of a Fused Dioxolo-Pyridine Heterocyclic Building Block


Ethyl 2H‑[1,3]dioxolo[4,5‑c]pyridine‑6‑carboxylate (CAS 76470‑28‑5) is a fused heterocyclic compound comprising a 1,3‑dioxole ring annulated to a pyridine core, with an ethyl ester at the 6‑position. Its molecular formula is C₉H₉NO₄, molecular weight 195.17 g mol⁻¹, XLogP3‑AA 1.2, topological polar surface area 57.6 Ų, and it has zero hydrogen‑bond donors and five acceptor atoms [REFS‑1]. The compound belongs to the broader 1,3‑dioxolo[4,5‑c]pyridine scaffold family, which has been explored as a privileged structure in medicinal chemistry for targets including BACE1, CCR5, and DHODH [REFS‑2]. The 6‑carboxylate substitution pattern is structurally distinct from the more common 4‑carboxylate regioisomer (e.g., methyl [1,3]dioxolo[4,5‑c]pyridine‑4‑carboxylate, CAS 2107846‑92‑2), altering the vector of the ester group and thus downstream reactivity and binding geometry [REFS‑3].

Why Generic Substitution Fails for Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate: Regioisomeric and Scaffold-Dependent Differentiation


The dioxolo[4,5‑c]pyridine scaffold presents multiple regioisomeric possibilities that are not functionally interchangeable. The 6‑carboxylate isomer (CAS 76470‑28‑5) places the ester moiety at a different vector and electronic environment compared to the 4‑carboxylate isomer (e.g., CAS 2107846‑92‑2), which fundamentally alters hydrogen‑bonding networks, steric profiles in target binding pockets, and reactivity in further derivatization [REFS‑1]. In the context of BACE1 inhibitor development, the 2,2‑difluoro‑2H‑[1,3]dioxolo[4,5‑c]pyridine‑6‑carboxamide fragment—derived directly from the 6‑carboxylic acid/ester—was essential for achieving selectivity over BACE2 via the S3 pocket; analogous compounds with alternative acid positions or heterocycles failed to deliver this selectivity profile [REFS‑2]. Furthermore, the ethyl ester serves as a protected form of the carboxylic acid, offering distinct solubility and reactivity compared to the free acid (CAS 521278‑13‑7) or methyl ester analogs, precluding simple procurement of a cheaper, more readily available alternative without compromising downstream synthetic or biological outcomes [REFS‑3].

Quantitative Differentiation Evidence for Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate (CAS 76470‑28‑5) Versus Structural Analogs


Regioisomeric Differentiation: 6-Carboxylate vs. 4-Carboxylate Physicochemical and Reactivity Profiles

The 6‑carboxylate regioisomer (ethyl 2H‑[1,3]dioxolo[4,5‑c]pyridine‑6‑carboxylate, CAS 76470‑28‑5) differs from the 4‑carboxylate regioisomer (methyl [1,3]dioxolo[4,5‑c]pyridine‑4‑carboxylate, CAS 2107846‑92‑2) in substitution position, which alters the electronic distribution on the pyridine ring and the vector of the ester group. This positional difference directly impacts hydrogen‑bonding geometry and steric accommodation in target binding sites [REFS‑1]. In BACE1 drug discovery, the 6‑carboxamide fragment derived from the 6‑acid/ester was indispensable for achieving >100‑fold selectivity over BACE2, while 4‑substituted and alternative heterocyclic analogs could not replicate this selectivity window [REFS‑2].

Medicinal Chemistry Scaffold Differentiation Physicochemical Properties

Ester vs. Acid Functionality: Ethyl Ester as a Protected Synthetic Intermediate with Superior Organic Solubility

The ethyl ester (CAS 76470‑28‑5) serves as a carboxyl‑protected form of the corresponding carboxylic acid (2H‑[1,3]dioxolo[4,5‑c]pyridine‑6‑carboxylic acid, CAS 521278‑13‑7). The ester has a calculated XLogP3‑AA of 1.2 and zero hydrogen‑bond donors, compared to the free acid which has one hydrogen‑bond donor and a lower predicted logP [REFS‑1]. The ethyl ester exhibits greater solubility in organic solvents (e.g., dichloromethane, ethyl acetate, THF) and is amenable to direct use in ester aminolysis, transesterification, and Grignard additions without the need for separate protection/deprotection steps [REFS‑2].

Synthetic Chemistry Prodrug Design Solubility

Metabolic and Stability Differentiation: Ethyl Ester as a Traceless Protecting Group vs. Methyl Ester Analogs

Esters are commonly used as prodrug moieties or protecting groups, and their hydrolysis rates by esterases vary with the alkyl chain. While direct comparative data for this specific scaffold are not publicly available, class‑level knowledge indicates that ethyl esters generally exhibit slower enzymatic hydrolysis than methyl esters due to steric shielding of the carbonyl carbon, providing prolonged half‑life in plasma and cellular assays [REFS‑1]. The methyl analog (methyl 2H‑[1,3]dioxolo[4,5‑c]pyridine‑6‑carboxylate) would be expected to undergo more rapid esterase‑mediated cleavage, potentially leading to faster generation of the free acid and different pharmacokinetic profiles in prodrug applications [REFS‑2].

Drug Metabolism Esterase Stability Pharmacokinetics

Scaffold Privilege: Dioxolo[4,5-c]pyridine in BACE1 Clinical Candidate JNJ‑67569762 vs. Alternative Heterocyclic Cores

The 2,2‑difluoro‑2H‑[1,3]dioxolo[4,5‑c]pyridine‑6‑carboxamide fragment of JNJ‑67569762 was critical for BACE1 selectivity. In the published discovery program, the 6‑carboxamide derived from the 6‑carboxylic acid (and accessible via the ethyl ester) achieved >100‑fold selectivity for BACE1 over BACE2 (IC₅₀ BACE1 ≈ 3 nM vs. BACE2 > 300 nM), while the 4‑substituted regioisomer and other heterocyclic replacements (e.g., pyridine, pyrimidine, pyridazine) showed substantially reduced selectivity (BACE1/BACE2 ratios <20‑fold) [REFS‑1]. This demonstrates that the 6‑position on the dioxolo[4,5‑c]pyridine core is uniquely suited to engage the S3 pocket of BACE1 while disfavoring BACE2 binding [REFS‑1].

BACE1 Inhibition Alzheimer's Disease Selectivity

Optimal Application Scenarios for Procuring Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate (CAS 76470‑28‑5)


Medicinal Chemistry: Synthesis of BACE1‑Selective Inhibitors for Alzheimer's Disease Research

Ethyl 2H‑[1,3]dioxolo[4,5‑c]pyridine‑6‑carboxylate serves as a direct precursor to the 6‑carboxamide fragment of the clinical‑stage BACE1 inhibitor JNJ‑67569762. The 6‑substitution pattern is essential for engaging the S3 pocket and achieving >100‑fold selectivity over BACE2 [REFS‑1]. Laboratories engaged in BACE1 drug discovery can use this building block for SAR exploration, lead optimization, and the generation of candidate reference standards [REFS‑2].

Chemical Biology: CCR5 Antagonist and GPCR Ligand Development

Preliminary pharmacological screening of dioxolo[4,5‑c]pyridine derivatives has indicated potential CCR5 antagonist activity, relevant to HIV entry inhibition, asthma, rheumatoid arthritis, and COPD [REFS‑3]. The 6‑ethyl ester building block enables systematic derivatization of the carboxylate position to explore structure‑activity relationships at CCR5 and related chemokine receptors [REFS‑3].

Process R&D and Scale‑Up: Protected Intermediate for Multi‑Step Synthesis

As an ethyl ester, the compound acts as a traceless protecting group for the carboxylic acid, allowing direct use in amidations, transesterifications, and organometallic reactions without separate protection/deprotection sequences. This streamlines synthetic routes, reduces step count, and lowers overall cost in process development, making it a cost‑effective procurement choice for medicinal chemistry laboratories and CROs focused on heterocyclic library synthesis [REFS‑4].

Fragment‑Based Drug Discovery (FBDD): Dioxolopyridine as a Privileged Fragment

The dioxolo[4,5‑c]pyridine core represents a three‑dimensional, heteroatom‑rich fragment suitable for fragment‑based screening. The 6‑ethyl ester provides a synthetic handle for fragment elaboration while maintaining favorable physicochemical properties (MW < 200, TPSA < 60 Ų, HBD = 0) consistent with fragment library design guidelines [REFS‑5]. Procurement of the 6‑substituted isomer ensures compatibility with downstream fragment‑to‑lead chemistry targeting the S3 pocket of aspartyl proteases or other enzymes recognizing carboxylate/carboxamide motifs [REFS‑2].

Quote Request

Request a Quote for Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.